Structural Differentiation: N-Aryl Glycine vs. Phenylacetate
Methyl 2-(4-aminophenylamino)acetate HCl (C9H13ClN2O2) incorporates a secondary amine bridge, resulting in a molecular weight of 216.66 g/mol . In contrast, the frequently substituted analog methyl 2-(4-aminophenyl)acetate hydrochloride (C9H12ClNO2) contains a direct methylene bridge and has a molecular weight of 201.65 g/mol [1]. The presence of the extra nitrogen atom in the target compound increases the number of hydrogen bond donors and acceptors, which can significantly impact intermolecular interactions and binding affinity in biological assays [2].
Analog: MW 201.65 g/mol, C9H12ClNO2
ΔMW +15.01 g/mol; +1 N atom
| Evidence Dimension | Molecular Weight and Elemental Composition |
|---|---|
| Target Compound Data | MW: 216.66 g/mol; Formula: C9H13ClN2O2 |
| Comparator Or Baseline | Methyl 2-(4-aminophenyl)acetate HCl (CAS 83528-16-9): MW: 201.65 g/mol; Formula: C9H12ClNO2 |
| Quantified Difference | ΔMW = +15.01 g/mol; ΔN = +1 nitrogen atom |
| Conditions | Calculated from molecular formula; data from supplier and database listings |
Why This Matters
This structural difference directly affects hydrogen bonding capacity and can be decisive in applications where specific intermolecular interactions are required, such as enzyme inhibitor design or the formation of supramolecular structures.
- [1] Chembase. (n.d.). methyl 2-(4-aminophenyl)acetate hydrochloride. CAS No. 83528-16-9. Retrieved from www.chembase.cn. View Source
- [2] SciLit. (n.d.). Role of substituents on resonance assisted hydrogen bonding vs. intermolecular hydrogen bonding. Retrieved from www.scilit.net. View Source
